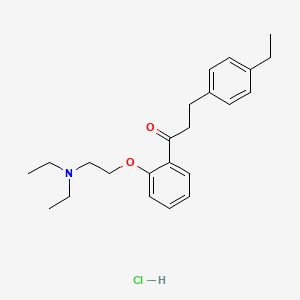
1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(4-ethylphenyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(4-ethylphenyl)-, hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes both diethylamino and ethylphenyl groups, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(4-ethylphenyl)-, hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Formation of the diethylaminoethoxy intermediate: This step involves the reaction of diethylamine with an appropriate ethoxy compound under controlled conditions.
Coupling with phenyl groups: The intermediate is then coupled with phenyl groups through a series of reactions, often involving catalysts and specific reaction conditions to ensure the correct orientation and bonding.
Final assembly and hydrochloride formation: The final step involves the assembly of the complete molecule and the addition of hydrochloride to form the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions and equipment to ensure high yield and purity. The process may involve continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(4-ethylphenyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation or other reducing agents.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution reagents: Such as halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(4-ethylphenyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(4-ethylphenyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The diethylamino group may interact with receptors or enzymes, modulating their activity. The ethylphenyl groups contribute to the compound’s overall stability and reactivity, influencing its behavior in various environments.
Comparison with Similar Compounds
Similar Compounds
- 1-Propanone, 1-(4-ethynylphenyl)-2-methyl-
- 2-Amino-1-(4-ethylphenyl)-1-propanone Hydrochloride
Uniqueness
1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(4-ethylphenyl)-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
22908-73-2 |
|---|---|
Molecular Formula |
C23H32ClNO2 |
Molecular Weight |
390.0 g/mol |
IUPAC Name |
1-[2-[2-(diethylamino)ethoxy]phenyl]-3-(4-ethylphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C23H31NO2.ClH/c1-4-19-11-13-20(14-12-19)15-16-22(25)21-9-7-8-10-23(21)26-18-17-24(5-2)6-3;/h7-14H,4-6,15-18H2,1-3H3;1H |
InChI Key |
KDTNJCILLJVRCP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCCN(CC)CC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















